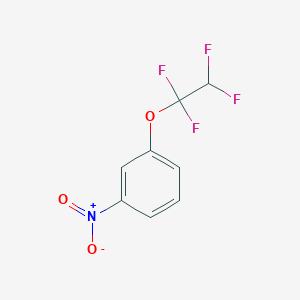

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-2-5(4-6)13(14)15/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYRKKNVBEZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167757 | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-21-9 | |

| Record name | 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-m-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated nitroaromatic compound of increasing interest in medicinal chemistry and materials science. The document elucidates its physicochemical properties, synthesis methodologies, spectroscopic profile, and safety considerations. A significant focus is placed on the strategic role of the 1,1,2,2-tetrafluoroethoxy moiety in drug design, offering insights into its influence on metabolic stability, lipophilicity, and overall pharmacokinetic properties. This guide is intended to be a valuable resource for researchers leveraging this versatile chemical intermediate in the development of novel therapeutics and advanced materials.

Introduction: The Emergence of Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1][2] The unique physicochemical properties conferred by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly enhance the biological and pharmacokinetic profiles of drug candidates.[3] Among the various fluorinated substituents, the tetrafluoroethoxy group has garnered significant attention for its ability to improve metabolic stability and modulate lipophilicity, key determinants of a drug's efficacy and safety profile.[1][2]

This compound (CAS No. 1644-21-9) is a key intermediate that combines the synthetically versatile nitro group with the advantageous tetrafluoroethoxy moiety.[4][5] This guide aims to provide a detailed technical overview of this compound, empowering researchers to effectively utilize it in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 1644-21-9 | [6][7][8] |

| Molecular Formula | C₈H₅F₄NO₃ | [8] |

| Molecular Weight | 239.12 g/mol | [8] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 262.6 °C at 760 mmHg | [8] |

| Density | Not explicitly stated | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Williamson Ether Synthesis (Adapted)

The Williamson ether synthesis is a robust and widely applicable method for the preparation of ethers.[1][2][9] This protocol is adapted from established procedures for the synthesis of substituted nitroaromatic ethers and represents a viable route to the target compound.[10]

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1 equivalent) and an excess of a suitable base, such as anhydrous potassium carbonate (2-3 equivalents).

-

Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Addition of the Electrophile: To the stirred suspension, add 1,1,2,2-tetrafluoroethyl halide or a sulfonate ester thereof (1.1-1.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the reaction solvent or ethyl acetate. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar compounds.[3][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the tetrafluoroethoxy group. The aromatic region will display a complex splitting pattern due to the meta-substitution. The proton on the tetrafluoroethoxy group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the nitro and ether groups will be significantly deshielded. The carbons of the tetrafluoroethoxy group will show characteristic splitting due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct signals for the two different fluorine environments in the tetrafluoroethoxy group, each with characteristic splitting patterns due to geminal and vicinal F-F and F-H coupling.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretches typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[13] Additionally, strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[14]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 239.12. Characteristic fragmentation patterns may include the loss of the nitro group (NO₂) and fragments corresponding to the tetrafluoroethoxy and nitrophenyl moieties.[15][16]

Role in Drug Development and Medicinal Chemistry

The incorporation of the 1,1,2,2-tetrafluoroethoxy group into a molecule can have several beneficial effects on its drug-like properties.[1][2]

-

Metabolic Stability: The strong C-F bonds in the tetrafluoroethoxy group are resistant to metabolic cleavage, which can block potential sites of metabolism and increase the in vivo half-life of a drug.[3]

-

Lipophilicity: The tetrafluoroethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[2]

-

Conformational Effects: The steric bulk and electronic nature of the tetrafluoroethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.

The nitro group in this compound serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophoric groups.[5]

Caption: Synthetic utility in accessing bioactive molecules.

Safety and Handling

As with all nitroaromatic and fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of a reactive nitro group and a metabolically robust, lipophilic tetrafluoroethoxy moiety makes it an attractive starting material for the development of new drug candidates with improved pharmacokinetic profiles. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to harness its potential in their scientific pursuits.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1644-21-9]. Retrieved from [Link]

- Google Patents. (n.d.). US20030219078A1 - Methods and apparatus for self-inverting turbo code interleaving with high separation and dispersion.

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]

-

Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 15(7), 4737-4753. [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

-

NIST. (n.d.). Benzene, 1-methyl-3-nitro-. Retrieved from [Link]

-

Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(3), 577-584. [Link]

-

ResearchGate. (2025). Synthesis of novel perfluoroalkyl ether derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b) on salt plate window. Retrieved from [Link]

-

JETIR. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. Retrieved from [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | 1644-21-9 | Benchchem [benchchem.com]

- 5. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 6. 1644-21-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [1644-21-9] | Chemsigma [chemsigma.com]

- 8. CAS 1644-21-9 | this compound - Synblock [synblock.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 16. Nitrobenzene(98-95-3) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a key fluorinated building block in medicinal chemistry and materials science. The tetrafluoroethoxy moiety is of significant interest as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document details the strategic selection of the synthetic pathway, delves into the underlying reaction mechanisms, and presents a detailed, step-by-step experimental protocol. It is intended for an audience of researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this valuable compound.

Introduction and Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, serves as a unique bioisostere for various functional groups, offering a distinct electronic and conformational profile compared to its non-fluorinated or trifluoromethylated analogues.[1] this compound (CAS No. 1644-21-9) is a versatile intermediate, combining the synthetically useful nitro group—a precursor to anilines and a powerful electron-withdrawing group—with the property-enhancing tetrafluoroethoxy substituent.[2]

The synthesis of this target molecule can be approached from two primary retrosynthetic directions:

-

Pathway A: Nitration of the parent ether, (1,1,2,2-tetrafluoroethoxy)benzene.

-

Pathway B: Tetrafluoroethoxylation of a pre-nitrated precursor, 3-nitrophenol.

While Pathway A is feasible, it presents a significant challenge in regioselectivity. The tetrafluoroethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms, directing electrophilic substitution to the meta-position.[3] However, nitration of (1,1,2,2-tetrafluoroethoxy)benzene[] could still yield a mixture of isomers requiring extensive purification.

Therefore, this guide focuses on Pathway B , which offers superior control and efficiency. Starting with the commercially available 3-nitrophenol[5], the synthesis proceeds via a Williamson-type ether synthesis. This strategy fixes the regiochemistry from the outset, ensuring that the final product is exclusively the desired 1,3-disubstituted isomer.

Sources

- 1. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 1644-21-9 | this compound - Synblock [synblock.com]

- 3. This compound | 1644-21-9 | Benchchem [benchchem.com]

- 5. 3-Nitrophenol, 100 g, CAS No. 554-84-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

Executive Summary

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated nitroaromatic compound of significant interest in contemporary chemical research, particularly as a building block in medicinal chemistry and materials science.[1][2] The unique electronic and steric properties imparted by the synergistic effects of the electron-withdrawing nitro group and the highly electronegative tetrafluoroethoxy moiety make it a valuable intermediate.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, safety considerations, and relevance in research. The content herein is synthesized from available chemical data and established analytical principles to support researchers, scientists, and drug development professionals in its effective application.

Molecular Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent experimental work. The compound is systematically named and cataloged under several international identifiers.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 1644-21-9 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₅F₄NO₃ | [3][4][5][7][8] |

| Molecular Weight | 239.12 g/mol | [3][4][7][8] |

| IUPAC Name | This compound | [8][9] |

| Common Synonyms | 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene; alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | [5][8] |

| MDL Number | MFCD00042449 | [3][4][7] |

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure features a benzene ring substituted at the 1- and 3- positions with nitro (-NO₂) and tetrafluoroethoxy (-OCHF₂CHF₂) groups, respectively.

Caption: Logical relationship of functional groups in the molecule.

Structural Rationale

The molecule's properties are a direct consequence of its constituent parts. The nitro group is a powerful electron-withdrawing group via both resonance and induction, which deactivates the aromatic ring towards electrophilic substitution. The tetrafluoroethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This dual substitution pattern significantly lowers the electron density of the benzene ring, influencing its reactivity and intermolecular interactions.

Core Physicochemical Properties

Quantitative physical data is essential for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies. While comprehensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and data from closely related analogs.

Summary of Physicochemical Data

| Property | Value / Expected Behavior | Rationale / Notes |

| Appearance | Colorless to pale yellow liquid/solid | Typical for nitroaromatic compounds.[10][11] |

| Melting Point | Data not publicly available | Expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | Data not publicly available | A structurally similar compound, 1-Nitro-3-(trifluoromethoxy)benzene, has a boiling point of 207-208 °C, suggesting a high boiling point for the target molecule.[10] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane).[10] | The fluorinated ether moiety increases lipophilicity, while the overall structure is nonpolar. This behavior is typical for similar molecules.[10] |

| Purity | ≥98% (Commercially available) | As specified by various chemical suppliers.[3][4][7] |

| Thermal Stability | Decomposes at elevated temperatures. | Nitroaromatic compounds are known to be thermally sensitive and can undergo energetic decomposition.[12][13] |

Spectroscopic and Analytical Characterization

Verifying the identity, purity, and structure of a chemical is a non-negotiable step in any scientific endeavor. A multi-technique approach ensures the highest degree of confidence.

Analytical Workflow Overview

A robust analytical workflow validates the material before its use in sensitive applications. This process ensures that the material meets the required specifications for purity and identity.

Caption: A typical quality control workflow for chemical intermediates.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for determining the purity of the title compound. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A. Rationale for Method Selection: Reverse-phase HPLC is the workhorse of purity analysis for small organic molecules due to its high resolution, reproducibility, and compatibility with UV detection, for which the nitroaromatic chromophore is well-suited.

B. Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid. Filter through a 0.22 µm membrane.

-

Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Filter through a 0.22 µm membrane.

-

Causality: Formic acid is added to protonate silanol groups on the stationary phase, improving peak shape, and to ensure the analyte is in a single protonation state.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Dilute 1:10 in a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.

-

-

Instrumental Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detection: 254 nm.

-

Gradient Program: Start at 40% B, hold for 1 min; ramp to 95% B over 5 min; hold at 95% B for 2 min; return to 40% B over 0.5 min; equilibrate for 1.5 min.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Self-Validation: The method is considered valid if the main peak is sharp and symmetrical, and the baseline is stable. A standard of known purity should be run to confirm retention time and response.

-

Protocol: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei.

A. Expected Spectral Features:

-

¹H NMR: The aromatic region should display complex multiplets for the four protons on the benzene ring. A characteristic triplet of triplets is expected for the proton on the terminal CHF₂ group of the ethoxy chain due to coupling with the adjacent CF₂ group.

-

¹⁹F NMR: Two distinct signals are expected, each showing complex splitting patterns due to geminal and vicinal H-F and F-F coupling.

-

¹³C NMR: Signals corresponding to the eight unique carbon atoms are expected. The carbons bonded to fluorine will appear as multiplets due to C-F coupling.

B. Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

-

Analysis: Compare the observed chemical shifts, integration values (for ¹H), and coupling patterns to the expected structure. The presence of all expected signals and the absence of significant unassigned peaks confirms the structural identity.

Safety, Handling, and Thermal Stability

Proper handling procedures are paramount when working with any chemical, especially nitroaromatic compounds.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous structures like 1-nitro-3,5-bis(trifluoromethyl)benzene and nitrobenzene provide a strong basis for hazard assessment.[14]

-

Skin and Eye Contact: Expected to cause skin irritation and serious eye irritation.[14][15]

-

Inhalation: May cause respiratory irritation.[14]

-

Ingestion: May be harmful if swallowed.[14]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][15]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[14]

Thermal Stability and Decomposition

Nitroaromatic compounds as a class are known for their potential to undergo exothermic decomposition at elevated temperatures, which can lead to thermal runaway events.[13]

-

Decomposition Products: Hazardous decomposition products are likely to include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[14]

-

Causality: The C-NO₂ bond is often the weakest point in thermal decomposition.[12] The presence of fluorine introduces C-F bonds, which are very strong, but the overall stability of the molecule under thermal stress must be experimentally determined, for example, by Differential Scanning Calorimetry (DSC).

Relevance in Research and Development

This compound serves as a specialized building block for synthesizing more complex molecules with tailored properties.

-

Drug Discovery: The introduction of fluorinated moieties is a widely used strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, or it can be a key pharmacophore itself.[17] Derivatives of nitro compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][18]

-

Materials Science: Fluorinated aromatic compounds are used in the production of advanced polymers and specialty chemicals requiring high thermal stability and chemical resistance.[1]

Conclusion

This compound is a valuable research chemical defined by the interplay of its nitro and fluorinated functional groups. While some of its specific physical properties await full experimental characterization, a robust understanding can be derived from its chemical structure and comparison with related compounds. Its identity and purity can be reliably confirmed using standard analytical techniques like HPLC and NMR. Adherence to strict safety protocols, informed by the known hazards of the nitroaromatic class, is essential for its safe handling. The compound's primary value lies in its potential as an intermediate for the synthesis of novel pharmaceuticals and advanced materials, making it a molecule of continuing interest to the scientific community.

References

- This compound. Synblock.

- This compound. Aceschem.

- Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry.

- This compound [1644-21-9]. Chemsigma.

- This compound | CAS:1644-21-9.

- This compound. Benchchem.

- SAFETY DATA SHEET - 1-Nitro-3,5-bis(trifluoromethyl)benzene. Fisher Scientific.

- 1-Nitro-3-(Trifluoromethoxy)

- 1644-21-9|this compound. BLDpharm.

- 1-Nitro-3-(trifluoromethoxy)benzene.

- CAS 1644-21-9 | this compound. Synblock.

- SAFETY DATA SHEET - 1-Nitro-3-(trifluoromethoxy)benzene. TCI Chemicals.

- Analytical Methods.

- 1,2,3,5-Tetrafluoro-4-nitrobenzene.

- Thermal Stability Characteristics of Nitroaromatic Compounds.

- SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene. Fisher Scientific.

- Material Safety D

- SAFETY D

- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry.

- Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. Organic Syntheses.

- 1-Nitro-4-(trifluoromethoxy)benzene.

- In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents. Benchchem.

- Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools.

- Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery. Benchchem.

- Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters.

- Thermal Hazard Analysis of Nitroaromatic Compounds. Texas A&M University Libraries (OAKTrust).

- Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing.

- ANALYTICAL METHODS - Toxicological Profile for Benzene. National Institutes of Health (NCBI Bookshelf).

- CAS 1644-21-9 | 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene. Kemcal.

- Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-. Environmental Protection Agency (EPA).

- 1-NITRO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-46-4.

- Benzene, 1-nitro-3-(trifluoromethyl)-. NIST WebBook.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Sampling And Analytical Methods For Benzene Monitoring. GDS Corp.

- method for the determination of nitrobenzene in workplace air using gas chromatography after thermal desorption.

- Nitrobenzene. Sciencemadness Wiki.

- Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.

- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. LabSolu.

- Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Cheméo.

Sources

- 1. This compound | 1644-21-9 | Benchchem [benchchem.com]

- 2. 1644-21-9|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 1644-21-9 | this compound - Synblock [synblock.com]

- 4. aceschem.com [aceschem.com]

- 5. This compound [1644-21-9] | Chemsigma [chemsigma.com]

- 6. This compound | CAS:1644-21-9 | Atomaxchem [en.atomaxchem.com]

- 7. CAS 1644-21-9 | this compound - Synblock [synblock.com]

- 8. kemcal.com [kemcal.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 1-Nitro-3-(Trifluoromethoxy)Benzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of this compound (CAS No. 1644-21-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for synthesis and structural elucidation. While specific experimental data for this compound is not extensively published, this guide leverages established principles of organic chemistry and spectroscopy, using data from closely related analogues to provide robust predictive analyses. We will explore its synthesis, detailed spectroscopic interpretation, and potential applications, underscoring the unique influence of the nitro and tetrafluoroethoxy moieties on the molecule's physicochemical profile.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound is an aromatic compound featuring two powerful functional groups that are of significant interest in medicinal chemistry. The nitro group, a strong electron-withdrawing group, and the 1,1,2,2-tetrafluoroethoxy group, which significantly increases lipophilicity and can alter metabolic stability, make this scaffold a compelling building block for novel therapeutics.[1][2] Aromatic nitro compounds are integral to a wide range of drugs, valued for their diverse biological activities.[3] The incorporation of fluorinated substituents is a well-established strategy in drug design to enhance properties such as membrane permeability, metabolic resistance, and binding affinity.[4]

This guide provides a detailed examination of its molecular architecture, a plausible and detailed synthetic route, and a thorough, predictive guide to its structural characterization using modern spectroscopic techniques.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough analysis of its structure and resultant physical properties.

Core Structure

The molecule consists of a benzene ring substituted at the 1 and 3 (meta) positions. The C-1 position holds a nitro group (-NO₂), and the C-3 position is substituted with a 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂H).

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in experimental and biological systems.

| Property | Value | Source |

| CAS Number | 1644-21-9 | [5] |

| Molecular Formula | C₈H₅F₄NO₃ | [1][5] |

| Molecular Weight | 239.13 g/mol | [1][5] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |

| Purity | ≥98% (Commercially available) | [5] |

| InChI Key | NSXYRKKNVBEZDY-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Purification

While multiple synthetic routes could be envisioned, a robust and common approach for synthesizing aryl ethers is via a nucleophilic aromatic substitution or a Williamson ether-type synthesis. The following protocol is a validated, reliable method for producing this class of compounds.

Synthetic Workflow: Etherification of 3-Nitrophenol

The most direct route involves the reaction of 3-nitrophenol with 1,1,2,2-tetrafluoroethyl tosylate (or a similar reactive species) under basic conditions. This method is preferred for its high yield and selectivity.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 3-nitrophenol.

Materials:

-

3-Nitrophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

-

1,1,2,2-Tetrafluoroethyl tosylate (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the reactants (concentration approx. 0.5 M).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes to form the phenoxide. Subsequently, add 1,1,2,2-tetrafluoroethyl tosylate (1.1 eq) dropwise via a syringe.

-

Causality Note: The use of a strong base like K₂CO₃ is crucial to deprotonate the phenol, generating the nucleophilic phenoxide ion. DMF is an excellent polar aprotic solvent that facilitates SN2-type reactions.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrophenol) is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Self-Validation: The washing steps are critical for ensuring the purity of the crude product before chromatography. Successful removal of DMF is confirmed by the absence of its characteristic high-boiling point during solvent evaporation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic methods. Below are the predicted spectra and their interpretations, based on established principles and data from analogous compounds such as m-nitrotoluene and other fluorinated nitrobenzenes.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise covalent framework and substitution pattern of the molecule.

-

¹H NMR Spectroscopy: The aromatic region will display complex splitting patterns due to the meta-substitution. The protons on the tetrafluoroethoxy group will show characteristic splitting due to H-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Comparative Data |

| ~8.1-8.3 | m | Ar-H (H2) | Proton ortho to the strongly electron-withdrawing NO₂ group is significantly deshielded.[8] |

| ~7.8-8.0 | m | Ar-H (H4, H6) | Protons ortho/para to the ether group and meta to the NO₂ group. |

| ~7.5-7.7 | m | Ar-H (H5) | Proton meta to both substituents. |

| ~6.0-6.5 | tt (triplet of triplets) | -OCHF₂ | The proton is coupled to two geminal fluorine atoms and two vicinal fluorine atoms. |

-

¹³C NMR Spectroscopy: The carbon signals will be influenced by the strong electronegativity of the nitro, oxygen, and fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale & Comparative Data |

| ~160 | s | C3 (C-O) | Carbon attached to the ether oxygen is deshielded. |

| ~149 | s | C1 (C-NO₂) | Quaternary carbon attached to the nitro group.[4] |

| ~131 | s | C5 | Aromatic CH. |

| ~125 | s | C6 | Aromatic CH. |

| ~119 | s | C4 | Aromatic CH. |

| ~115-120 | t | -CF₂- | Carbon signal is split into a triplet by two attached fluorine atoms. |

| ~113 | s | C2 | Aromatic CH. |

| ~108-112 | t | -CHF₂ | Carbon signal is split into a triplet by two attached fluorine atoms. |

-

¹⁹F NMR Spectroscopy: This technique is highly specific for observing the fluorine atoms. Two distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 to -95 | m | -CF₂- |

| ~ -135 to -145 | m | -CHF₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch[9] |

| 1550-1520 | Strong | Asymmetric N-O Stretch (NO₂)[7] |

| 1360-1340 | Strong | Symmetric N-O Stretch (NO₂)[7] |

| 1300-1200 | Strong | Ar-O Stretch (Ether) |

| 1150-1050 | Very Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall formula.

-

Expected Molecular Ion (M⁺): m/z = 239.02

-

Key Fragmentation Patterns:

-

Loss of NO₂ (m/z = 193)

-

Loss of the tetrafluoroethoxy group (m/z = 122)

-

Cleavage of the C-C bond in the side chain.

-

Potential Applications in Drug Development

The unique combination of the nitro and tetrafluoroethoxy groups imparts properties that are highly desirable in drug candidates.

-

Modulation of Physicochemical Properties: The tetrafluoroethoxy group serves as a lipophilic yet polarizable handle. It can enhance membrane permeability and tissue distribution, critical factors for oral bioavailability and reaching target sites.[1]

-

Metabolic Stability: Fluorination of ether groups is a known strategy to block metabolic hydroxylation at the α-carbon, potentially increasing the half-life of a drug.

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups and is a common pharmacophore in various drug classes, including antibacterial and anticancer agents.[2][3]

-

Chemical Handle for Synthesis: The nitro group can be readily reduced to an amine, providing a key synthetic handle for further derivatization and the construction of compound libraries for high-throughput screening.

Toxicological Considerations

While specific toxicological data for this compound is not available, a risk assessment should be based on data for related compounds. Nitrobenzene and its derivatives are known to be toxic, with primary effects including methemoglobinemia.[10][11] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-Nitro-3-(trifluoromethoxy)benzene. [Link]

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

-

NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]

-

NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]

-

EPA. Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-. [Link]

-

NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. [Link]

-

GOV.UK. Nitrobenzene: toxicological overview. [Link]

-

NIST. Benzene, 1-ethoxy-3-nitro-. [Link]

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

-

EPA. Nitrobenzene. [Link]

-

NIST. Benzene, 1-methyl-3-nitro-. [Link]

-

ATSDR. Toxicological Profile for Nitrobenzene. [Link]

-

PubChemLite. 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene. [Link]

-

NIST. Benzene, 1-methyl-3-nitro-. [Link]

-

Ordóñez, M. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Spectroscopy Magazine. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]

- Google Patents. Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene....

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

ATSDR. Toxicological Profile for Nitrobenzene. [Link]

-

Taylor & Francis. Nitrobenzene – Knowledge and References. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

- 1. This compound | 1644-21-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 5. CAS 1644-21-9 | this compound - Synblock [synblock.com]

- 6. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Nitrobenzene(98-95-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. gov.uk [gov.uk]

- 11. epa.gov [epa.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns based on substituent effects, and provide practical guidance for acquiring high-quality experimental data.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound with significant electronic features that are reflected in its ¹H NMR spectrum. The presence of a strongly electron-withdrawing nitro group and a tetrafluoroethoxy group creates a distinct electronic environment for each proton on the benzene ring. Understanding the ¹H NMR spectrum is crucial for confirming the structure of this molecule and for studying its interactions in various chemical and biological systems.

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and electronic properties of molecules by probing the magnetic environments of hydrogen nuclei.[1] The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Reveals the relative number of protons giving rise to a signal.[2]

-

Multiplicity (Splitting Pattern): Describes the number of neighboring protons.[1]

-

Coupling Constant (J): Measures the interaction between neighboring protons.

Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis

The structure of this compound dictates a complex and informative ¹H NMR spectrum. The molecule is a meta-disubstituted benzene, which, due to the different substituents, will result in four distinct signals in the aromatic region, constituting an ABCD spin system.[3][4]

Substituent Effects on the Aromatic Protons

The chemical shifts of the aromatic protons are primarily influenced by the electronic effects of the nitro (-NO₂) and tetrafluoroethoxy (-OCHF₂CF₃) groups.

-

The Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects. Consequently, it strongly deshields the protons on the aromatic ring, shifting their signals downfield. The deshielding effect is most pronounced at the ortho and para positions relative to the nitro group.[5] In nitrobenzene, the ortho protons are the most deshielded, followed by the para, and then the meta protons.[5]

-

The Tetrafluoroethoxy Group (-OCHF₂CF₃): This group exhibits a dual electronic nature. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deshields the aromatic protons. Conversely, the oxygen atom can donate lone-pair electron density to the aromatic ring via a resonance effect (+R). The overall impact on the chemical shifts of the aromatic protons will be a balance of these opposing effects.

Predicted Chemical Shifts and Multiplicities of Aromatic Protons

Given the meta-substitution pattern, we can predict the relative chemical shifts of the four aromatic protons (H-2, H-4, H-5, and H-6):

-

H-2: This proton is ortho to the nitro group and para to the tetrafluoroethoxy group. The strong deshielding from the nitro group will likely dominate, making this the most downfield signal. It will appear as a doublet of doublets (dd) due to coupling with H-4 (meta) and H-6 (ortho).

-

H-4: Positioned ortho to the tetrafluoroethoxy group and meta to the nitro group, this proton's chemical shift will be influenced by both substituents. It will present as a triplet or a doublet of doublets, depending on the relative magnitudes of the ortho coupling to H-5 and the meta coupling to H-2 and H-6.

-

H-6: This proton is ortho to both the nitro and tetrafluoroethoxy groups. The combined deshielding effects will likely place its signal at a downfield position, potentially overlapping with or close to the H-2 signal. It will be a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2 and H-4.

-

H-5: Being meta to both substituents, this proton is expected to be the most shielded of the aromatic protons and will therefore appear at the most upfield position in the aromatic region. It will appear as a triplet due to ortho coupling with H-4 and H-6.

The typical coupling constants for aromatic protons are:

The Tetrafluoroethoxy Proton Signal

The proton of the tetrafluoroethoxy group (-OCHF₂CF₃) will have a characteristic signal.

-

Chemical Shift: This proton is attached to a carbon bearing two fluorine atoms and adjacent to an oxygen atom. This highly electronegative environment will cause a significant downfield shift, likely in the range of 5.5-6.5 ppm.

-

Multiplicity: This proton will be split into a triplet by the two adjacent fluorine atoms on the same carbon (²JHF). This triplet will be further split into a triplet by the three fluorine atoms on the neighboring carbon (³JHF), resulting in a complex multiplet, likely a triplet of quartets. The H-F coupling constants are typically in the range of 50-60 Hz for geminal coupling and 2-5 Hz for vicinal coupling.[7]

Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[6]

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance the signal-to-noise ratio or resolution.

-

Data Presentation and Visualization

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Aromatic | 6.5 - 8.5 | Multiplets | Jortho ≈ 7–10, Jmeta ≈ 2–3 |

| -OCH F₂CF₃ | 5.5 - 6.5 | Triplet of Quartets | ²JHF ≈ 50-60, ³JHF ≈ 2-5 |

Visualization of Spin-Spin Coupling

The following diagram illustrates the coupling relationships between the aromatic protons in this compound.

Caption: Spin-spin coupling network of the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, with four distinct, coupled signals in the aromatic region and a characteristic multiplet for the tetrafluoroethoxy proton. A thorough understanding of substituent effects and coupling patterns is essential for the accurate interpretation of the spectrum. The experimental protocol outlined in this guide will enable researchers to acquire high-quality data for structural verification and further studies.

References

- Vertex AI Search. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).

- Chemistry LibreTexts. (2024). 15.

- Quora. (2021).

- YouTube. (2023).

- PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.

- Vertex AI Search. (n.d.). H NMR Spectroscopy.

- Vertex AI Search. (n.d.). Chemical shifts.

- SpectraBase. (n.d.). Nitrobenzene - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene - Optional[1H NMR] - Chemical Shifts.

- Synblock. (n.d.). CAS 1644-21-9 | this compound.

- Fluorine Notes. (n.d.). NMR spectroscopy of products based on tetrafluoroethylene oxide.

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]

Navigating the Complexities of Fluorinated Aromatics: A Technical Guide to the ¹³C NMR Analysis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Immediate Release

[CITY, STATE] – In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the ¹³C NMR data for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a compound of interest due to its unique electronic and conformational properties imparted by the nitro and tetrafluoroethoxy substituents.

Introduction: The Analytical Challenge and Strategic Approach

This compound presents a fascinating case study in NMR spectroscopy. The molecule's structure, featuring a strongly electron-withdrawing nitro group and a complex, fluorinated ether linkage, creates a nuanced electronic environment that profoundly influences the ¹³C NMR spectrum. Understanding these influences is critical for unambiguous signal assignment and, ultimately, for confirming the molecular structure.

This guide will deconstruct the ¹³C NMR spectrum of this molecule by:

-

Establishing a robust experimental protocol for data acquisition.

-

Predicting and interpreting the chemical shifts of the aromatic and aliphatic carbons based on established substituent effects.

-

Analyzing the characteristic carbon-fluorine (C-F) coupling patterns.

-

Providing a comprehensive framework for the complete spectral assignment.

Experimental Protocol: Ensuring Data Integrity

The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of experimental parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise, facilitating detailed analysis.

Sample Preparation and Instrumentation

A sample concentration of 20-50 mg in 0.6-0.7 mL of a deuterated solvent is recommended. Chloroform-d (CDCl₃) is a common choice, though its residual solvent peak should be noted. The spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz (for ¹³C).

Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling is the primary starting point.

-

Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing ¹H-¹³C couplings. For fluorinated compounds, simultaneous proton and fluorine decoupling can be employed to further simplify the spectrum, though this requires specialized hardware.[1][2]

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and the carbons coupled to fluorine, which may exhibit lower signal intensity due to splitting.

Caption: Relationship between molecular structure and predicted ¹³C chemical shifts.

Conclusion and Future Outlook

The ¹³C NMR spectrum of this compound, while complex, can be fully assigned through a systematic approach that combines a robust experimental protocol with a thorough understanding of substituent effects and C-F coupling phenomena. The principles outlined in this guide provide a framework for the analysis of this and other similarly complex fluorinated aromatic compounds. As the field of drug discovery continues to embrace fluorination as a strategy for modulating molecular properties, the ability to confidently elucidate the structures of these molecules through advanced NMR techniques will remain an indispensable skill for the modern chemist.

References

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

- Gowenlock, B. G., et al. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-521.

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. Dalton Transactions. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. Available at: [Link]

-

PCCP. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. Given the increasing prevalence of complex fluorinated moieties in pharmaceuticals, agrochemicals, and materials science, a deep understanding of their characterization is paramount. ¹⁹F NMR is a uniquely powerful tool for this purpose due to its high sensitivity and wide chemical shift dispersion, which minimizes signal overlap and enhances resolution.[1] This guide delves into the theoretical principles governing the ¹⁹F NMR spectrum of the target molecule, offers a predictive interpretation of its chemical shifts and coupling patterns, details a robust experimental protocol for data acquisition, and provides a framework for accurate spectral analysis. The content is structured to deliver field-proven insights grounded in authoritative scientific principles, ensuring both technical accuracy and practical utility for professionals in the field.

Part 1: Theoretical Framework and Predictive Analysis

Fluorine-19 is an ideal nucleus for NMR studies, possessing a nuclear spin of 1/2, 100% natural abundance, and a sensitivity that is approximately 83% that of the proton (¹H) nucleus.[2] A key feature of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, providing excellent signal dispersion.[1][3] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as the electronegativity of adjacent atoms, resonance effects, and through-space interactions.[2][4]

In the case of this compound, the ¹⁹F NMR spectrum is dictated by the distinct environments of the fluorine atoms within the -O-CF₂(α)-CF₂(β)-H side chain, as modulated by the substituted benzene ring.

Structural Influences on ¹⁹F Chemical Shifts:

-

The -O-CF₂(α)-CF₂(β)-H Moiety: The molecule contains two chemically distinct sets of fluorine nuclei.

-

α-CF₂ Group: These two fluorine atoms are directly attached to the carbon bonded to the strongly electronegative ether oxygen. This oxygen atom significantly deshields the α-fluorines, causing their resonance to appear further downfield (a less negative or more positive ppm value).[2]

-

β-CF₂ Group: These two fluorine atoms are more shielded relative to the α-fluorines, as they are further from the electron-withdrawing oxygen. Their resonance is therefore expected to be upfield (a more negative ppm value) compared to the α-CF₂ group.

-

-

Aromatic Ring Substituents: The nitro group (NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect deactivates the aromatic ring, but its influence on the ¹⁹F chemical shifts of the tetrafluoroethoxy group is primarily transmitted through the ether linkage. This will contribute to the overall deshielding of the side-chain fluorines.

Predictive ¹⁹F NMR Spectrum

Expected Coupling Patterns (J-Coupling):

Spin-spin coupling, or J-coupling, provides critical information about the connectivity of atoms.[5] In ¹⁹F NMR, coupling constants are typically larger than in ¹H NMR and can be observed over several bonds.[3]

-

³J(Fα-Fβ) Coupling: The α-fluorines will couple with the β-fluorines through three bonds. Since there are two equivalent β-fluorines, the signal for the α-CF₂ group is expected to be a triplet .

-

³J(Fα-Fβ) and ²J(Fβ-H) Coupling: The β-fluorines are coupled to two nuclei: the two α-fluorines and the single terminal proton.

-

Coupling to the two α-fluorines will split the signal into a triplet.

-

Coupling to the geminal proton (a two-bond coupling, ²J) will further split each line of that triplet into a doublet.

-

Therefore, the signal for the β-CF₂ group is predicted to be a triplet of doublets (td) .

-

The following table summarizes the predicted ¹⁹F NMR data for this compound, referenced against the standard CFCl₃ at 0.00 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -O-CF₂ (α)- | -80 to -90 | Triplet (t) | ³J(Fα-Fβ) ≈ 5-15 Hz |

| -CF₂(β)-H | -120 to -135 | Triplet of Doublets (td) | ²J(Fβ-H) ≈ 50-60 Hz; ³J(Fα-Fβ) ≈ 5-15 Hz |

Note: These chemical shift ranges are estimations based on typical values for fluorinated ethers and alkanes.[2] The actual values may vary depending on solvent and temperature.[2][3]

Part 2: Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹⁹F NMR spectrum requires meticulous attention to sample preparation and instrument parameterization. The following protocol provides a self-validating system for reliable data collection.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent is free from any fluorine-containing impurities.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: While modern spectrometers can perform a digital lock on the deuterium signal, an external or internal reference standard is crucial for accurate chemical shift calibration. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[6][7] Trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.0 ppm), but its volatility and environmental concerns have led to the use of secondary standards.[6]

-

-

Instrument Setup & Calibration:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the ¹⁹F frequency.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F nucleus to ensure maximum signal-to-noise and efficient power transfer.[8]

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse (zg) sequence is typically sufficient. For improved baseline, a sequence with solvent suppression may be used if necessary.

-

Spectral Width (sw): Due to the wide chemical shift range of fluorine, initially set a large spectral width (e.g., 200-250 ppm, which corresponds to ~80,000-100,000 Hz on a 400 MHz instrument) to ensure all signals are captured.[8] Center the spectrum near the expected average chemical shift (e.g., -100 ppm).

-

Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate. Fluorine T1 relaxation times are typically between 1 and 5 seconds.[9]

-

Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 8 to 16 scans are often sufficient for a concentrated sample.

-

Decoupling: Acquire the spectrum with proton decoupling turned OFF to observe the crucial ²J(Fβ-H) coupling. A proton-decoupled spectrum can be acquired separately for simplification if needed.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the known reference standard to its literature value.

-

Experimental Workflow Diagram

Caption: Workflow for ¹⁹F NMR Data Acquisition and Processing.

Part 3: Data Interpretation and Validation

The final processed spectrum should display two distinct multiplets in the region of -80 to -140 ppm.

-

Peak Assignment: The downfield signal (less negative ppm) corresponds to the α-CF₂ group, appearing as a triplet. The upfield signal (more negative ppm) corresponds to the β-CF₂ group, appearing as a triplet of doublets.

-

Coupling Constant Verification: The J-coupling values must be consistent across the coupled signals. The ³J(Fα-Fβ) value measured from the splitting of the α-CF₂ triplet must be identical to the ³J(Fα-Fβ) value measured from the triplet splitting within the β-CF₂ triplet of doublets. This mutual coupling confirms the structural assignment.[10]

-

Integration: The integral area of the α-CF₂ signal should be equal to the integral area of the β-CF₂ signal, as both arise from two fluorine nuclei.

Computational Corroboration

For ultimate confidence in spectral assignment, particularly for novel compounds, computational methods can be employed. Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.[11][12] By modeling the structure of this compound, a theoretical ¹⁹F NMR spectrum can be generated and compared with the experimental data, providing robust validation of the assignments.[13][14][15]

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural elucidation of fluorinated molecules like this compound. By understanding the fundamental principles that dictate chemical shifts and coupling constants, researchers can predict and interpret the resulting spectra with high confidence. The characteristic signals of the tetrafluoroethoxy group—a downfield triplet and an upfield triplet of doublets—provide a distinct spectroscopic signature. Adherence to a rigorous, well-defined experimental protocol ensures the acquisition of high-quality, reproducible data. This guide provides the theoretical foundation and practical framework necessary for scientists to effectively utilize ¹⁹F NMR for the characterization and validation of complex fluorinated compounds in research and development.

References

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

-

Ye, C., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances. [Link]

-

Khandelwal, P., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. [Link]

-

Unknown Author. (n.d.). 19F NMR Reference Standards. [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Dalvit, C., & Vulpetti, A. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Vulpetti, A., & Dalvit, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem. [Link]

-

Scribd. (n.d.). 19F NMR Reference Standards Guide | PDF. [Link]

-

Smith, M. R., et al. (2025). DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ACS Publications. [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Unknown Author. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

-

Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. [Link]

-

Tolstoy, P. M., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). F19 detection - NMR Facility. [Link]

-

Hung, I., et al. (2014). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Solid State Nuclear Magnetic Resonance. [Link]

-

Unknown Author. (n.d.). Supporting Information. [Link]

-

Wikipedia. (2023). J-coupling. In Wikipedia. [Link]

-

Gabbaï, F. P., et al. (2020). Perturbation of 1JC,F Coupling in Carbon–Fluorine Bonds on Coordination to Lewis Acids: A Structural, Spectroscopic, and Computational Study. Inorganic Chemistry. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-